Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate
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Overview
Description
Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a nonyl group, a naphthalene ring, and a benzoate ester. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The general synthetic route can be described as follows:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-oxonaphthalene-1(4H)-ylidene hydrazine with a benzoic acid derivative under acidic or basic conditions. This step forms the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with nonyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester moiety.
Scientific Research Applications
Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
Structural Features: The presence of the nonyl group and benzoate ester distinguishes this compound from other similar compounds.
Applications: The compound’s diverse applications in chemistry, biology, medicine, and industry make it a versatile and valuable compound for scientific research.
Properties
CAS No. |
105513-43-7 |
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Molecular Formula |
C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
nonyl 2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C26H30N2O3/c1-2-3-4-5-6-7-12-19-31-26(30)22-15-10-11-16-23(22)27-28-24-17-18-25(29)21-14-9-8-13-20(21)24/h8-11,13-18,29H,2-7,12,19H2,1H3 |
InChI Key |
PQLNSRLNRGQNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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